4-Amino-1-cyclopentylpyrrolidin-2-one
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Overview
Description
4-Amino-1-cyclopentyl-2-pyrrolidinone is a nitrogen-containing heterocyclic compound It features a five-membered lactam ring, which is a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-1-cyclopentyl-2-pyrrolidinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentylamine with a suitable lactam precursor, followed by cyclization to form the pyrrolidinone ring. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods: In industrial settings, the production of 4-amino-1-cyclopentyl-2-pyrrolidinone may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and optimized reaction conditions ensures consistency and cost-effectiveness in industrial production .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1-cyclopentyl-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyrrolidinones, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Amino-1-cyclopentyl-2-pyrrolidinone has a wide range of applications in scientific research, including:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of agrochemicals and specialty chemicals, owing to its reactivity and functional group versatility
Mechanism of Action
The mechanism of action of 4-amino-1-cyclopentyl-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Pyrrolidin-2-one: A structurally related compound with similar biological activities.
Cyclopentylamine: Shares the cyclopentyl moiety and exhibits comparable reactivity.
Pyrrolone Derivatives: These compounds also feature a five-membered ring and are known for their diverse biological activities
Uniqueness: 4-Amino-1-cyclopentyl-2-pyrrolidinone is unique due to its specific combination of functional groups, which confer distinct reactivity and biological properties.
Properties
Molecular Formula |
C9H16N2O |
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Molecular Weight |
168.24 g/mol |
IUPAC Name |
4-amino-1-cyclopentylpyrrolidin-2-one |
InChI |
InChI=1S/C9H16N2O/c10-7-5-9(12)11(6-7)8-3-1-2-4-8/h7-8H,1-6,10H2 |
InChI Key |
NAXXXUBOAYFUGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2CC(CC2=O)N |
Origin of Product |
United States |
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